PROTAC Bcl-xL degrader-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

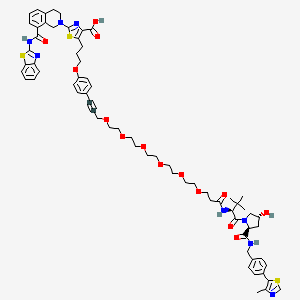

PROTAC Bcl-xL degrader-2 is a useful research compound. Its molecular formula is C68H80N8O14S3 and its molecular weight is 1329.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that harness the ubiquitin-proteasome system to selectively degrade target proteins. The Bcl-xL protein, an anti-apoptotic member of the Bcl-2 family, is implicated in various cancers, making it a crucial target for therapeutic intervention. Among the PROTACs developed, the Bcl-xL degrader-2 (DT2216) has shown promise in selectively degrading Bcl-xL while minimizing toxicity to platelets, a significant concern with traditional inhibitors.

Mechanism of Action

DT2216 is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to Bcl-xL, facilitating its ubiquitination and subsequent degradation via the proteasome. This mechanism is critical as it allows for selective targeting of cancer cells that rely on Bcl-xL for survival while sparing normal cells like platelets, which also depend on Bcl-xL but express minimal levels of VHL.

Table 1: Summary of PROTAC Bcl-xL Degrader-2 Characteristics

| Characteristic | Description |

|---|---|

| Target Protein | Bcl-xL |

| E3 Ligase | VHL |

| Selectivity | High for cancer cells, low for platelets |

| Potency (IC50) | 32.1 nM (MOLT-4 cells) |

| Degradation Mechanism | Ubiquitination followed by proteasomal degradation |

| Clinical Status | Under clinical trials |

Biological Activity and Efficacy

Research indicates that DT2216 demonstrates significant antitumor activity in various preclinical models. For instance, in MOLT-4 cells, which are dependent on Bcl-xL for survival, DT2216 exhibited an IC50 value of approximately 32.1 nM, indicating potent activity against these cells while showing over 200-fold selectivity compared to human platelets .

In a study evaluating its effects in small-cell lung cancer (SCLC), DT2216 was found to synergize with venetoclax (a BCL-2 inhibitor), enhancing its efficacy against tumors co-dependent on both Bcl-xL and Bcl-2 . The combination treatment resulted in significant tumor regression without causing severe thrombocytopenia, a common side effect associated with traditional Bcl-xL inhibitors.

Case Studies

-

Case Study: MOLT-4 Cell Line

- Objective: Assess the efficacy of DT2216 in a leukemia model.

- Findings: DT2216 effectively degraded Bcl-xL with an IC50 of 32.1 nM and showed reduced viability in MOLT-4 cells compared to controls.

- Conclusion: Demonstrated potential as a therapeutic agent against leukemia dependent on Bcl-xL.

-

Case Study: SCLC Models

- Objective: Evaluate DT2216's efficacy in SCLC xenografts.

- Findings: In vivo studies showed that administration of DT2216 at 5 mg/kg led to significant tumor growth delay and regression without inducing severe thrombocytopenia.

- Conclusion: Supports further clinical investigation as a dual-targeting therapy alongside venetoclax.

Comparative Analysis with Other PROTACs

Recent developments have led to the creation of dual degraders targeting both Bcl-xL and Bcl-2, such as 753b and WH244. These compounds have shown enhanced potency compared to DT2216, particularly in models where both proteins are co-expressed.

Table 2: Comparison of PROTACs Targeting Bcl-xL and Bcl-2

| PROTAC | Target Proteins | Potency (IC50) | Selectivity | Clinical Status |

|---|---|---|---|---|

| DT2216 | Bcl-xL | 32.1 nM | High | Clinical Trials |

| 753b | Bcl-xL/Bcl-2 | <20 nM | Moderate | Preclinical Evaluation |

| WH244 | Bcl-xL/Bcl-2 | <15 nM | Moderate | Preclinical Evaluation |

The development of PROTACs like DT2216 represents a significant advancement in targeted cancer therapy, particularly for malignancies dependent on anti-apoptotic proteins such as Bcl-xL. Its selective degradation mechanism offers a promising therapeutic strategy with reduced side effects compared to traditional inhibitors. Ongoing research into dual degraders may further enhance treatment efficacy and broaden the therapeutic landscape for cancers reliant on both Bcl-xL and Bcl-2. Future clinical trials will be crucial in determining the long-term safety and efficacy of these innovative agents.

Q & A

Basic Research Questions

Q. How to determine the optimal concentration range for PROTAC Bcl-xL degrader-2 in cell-based assays?

Methodological Answer:

- Begin by testing a logarithmic concentration range (e.g., 0.1 nM–10 μM) in relevant cell lines (e.g., THP-1 or MOLT-4).

- Use western blotting to quantify Bcl-xL degradation at 24 hours post-treatment. The IC50 for degradation (0.6 nM in THP-1 cells) serves as a starting point .

- For functional assays (e.g., caspase 3/7 inhibition in MOLT-4 cells), validate efficacy using dose-response curves (IC50 = 466 nM) and compare with protein degradation kinetics .

Q. What methods confirm Bcl-xL degradation efficiency and specificity?

Methodological Answer:

- Western blotting : Assess Bcl-xL levels at 24–48 hours post-treatment. Include controls for related proteins (e.g., Bcl-2, Mcl-1) to confirm selectivity .

- Time-course experiments : Monitor degradation persistence (e.g., up to 48 hours) and recovery post-washout .

- Competitive assays : Pre-treat cells with ABT-263 (a Bcl-xL inhibitor) to block PROTAC binding; absence of degradation confirms target engagement .

Q. How to prepare and store this compound for in vitro studies?

Methodological Answer:

- Prepare stock solutions in DMSO at 1–10 mM. Aliquot to avoid freeze-thaw cycles.

- Short-term storage: -20°C (1 month). Long-term: -80°C (6 months). For in vivo use, optimize solvent formulations (e.g., PEG-300/saline) to enhance solubility .

Advanced Research Questions

Q. How to validate PROTAC specificity for Bcl-xL over structurally related proteins (e.g., Bcl-2)?

Methodological Answer:

- Co-immunoprecipitation (Co-IP) : Verify ubiquitination of Bcl-xL but not Bcl-2 or Mcl-1 .

- CRBN neo-substrate analysis : Test degradation of IKZF1, IKZF3, SALL4, and GSPT1 to rule off-target E3 ligase effects .

- Use negative control PROTACs : Compare with non-CRBN-binding analogs (e.g., SIAIS361034NC) to confirm CRBN dependence .

Q. What strategies mitigate on-target platelet toxicity in Bcl-xL-targeted therapies?

Methodological Answer:

- E3 ligase selection : Use CRBN- or IAP-based PROTACs instead of VHL, as platelets lack sufficient CRBN expression, reducing degradation in platelets .

- Platelet viability assays : Compare PROTAC cytotoxicity (e.g., XZ424) with traditional inhibitors (e.g., ABT-263) in platelet-rich plasma .

Q. How does E3 ligase choice (CRBN vs. IAP) impact PROTAC efficacy and safety?

Methodological Answer:

- CRBN-based PROTACs : Assess cell lines for CRBN expression (low CRBN may reduce efficacy; see MyLa 1929 lymphoma data) .

- IAP-based PROTACs : Test degradation across cancer cell lines and platelet toxicity via western blotting for XIAP expression .

Q. How to design PROTACs for enhanced ternary complex formation?

Methodological Answer:

- Structural insights : Use X-ray crystallography (e.g., VHL-Bcl-xL-PROTAC heterotetramer at 1.9 Å) to optimize linker length and binding interfaces .

- Linker optimization : Test polyethylene glycol (PEG) or alkyl-based linkers for flexibility and steric compatibility .

Q. How to resolve contradictions in PROTAC-induced apoptosis vs. caspase inhibition?

Methodological Answer:

- Cell line context : In MOLT-4 cells, caspase 3/7 inhibition (IC50 = 466 nM) may reflect transient survival signaling; combine with Annexin V/PI staining to confirm apoptosis .

- Off-target profiling : Screen for unintended kinase or protease inhibition using kinome-wide panels .

Q. What preclinical models validate this compound combinations (e.g., with mTOR inhibitors)?

Methodological Answer:

- Xenograft models : Use G12D-mutated pancreatic cancer cell lines (e.g., treated with MRTX1133 + DT2216) to assess tumor volume reduction and apoptosis via TUNEL assays .

- Mechanistic studies : Perform senescence-associated β-galactosidase staining and qPCR for KRAS effector genes (e.g., MAPK, PI3K) .

Q. How does linker chemistry influence PROTAC pharmacokinetics and degradation efficiency?

Methodological Answer:

Properties

Molecular Formula |

C68H80N8O14S3 |

|---|---|

Molecular Weight |

1329.6 g/mol |

IUPAC Name |

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]phenoxy]propyl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C68H80N8O14S3/c1-45-60(91-44-70-45)49-20-16-47(17-21-49)41-69-63(80)55-40-50(77)42-76(55)64(81)61(68(2,3)4)72-58(78)25-29-85-31-33-87-35-37-89-39-38-88-36-34-86-32-30-84-27-8-10-46-18-22-51(23-19-46)90-28-9-15-57-59(65(82)83)73-67(93-57)75-26-24-48-11-7-12-52(53(48)43-75)62(79)74-66-71-54-13-5-6-14-56(54)92-66/h5-7,11-14,16-23,44,50,55,61,77H,9,15,24-43H2,1-4H3,(H,69,80)(H,72,78)(H,82,83)(H,71,74,79)/t50-,55+,61-/m1/s1 |

InChI Key |

LOJJAKUNUJJOKC-MXEISZGISA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.